

An In-Depth Technical Guide to Probucol-13C3: Chemical Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Probucol-13C3 is the isotopically labeled form of Probucol, a lipophilic compound with significant anti-hyperlipidemic and antioxidant properties. The incorporation of three carbon-13 isotopes makes it an invaluable tool in pharmacokinetic and metabolic research, allowing for precise tracking and quantification in biological systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Probucol-13C3**, along with detailed experimental protocols and visualizations of its key signaling pathways and potential experimental workflows.

Chemical Structure and Properties

Probucol-13C3 is structurally identical to Probucol, with the exception of the three carbon atoms in the isopropylidene bridge, which are replaced with carbon-13 isotopes.

Chemical Structure:

The chemical structure of **Probucol-13C3** is represented by the following SMILES string: CC(C)(C)c1cc(S--INVALID-LINK--([13CH3])Sc2cc(c(O)c(c2)C(C)(C)C)C(C)(C)C)cc(c1O)C(C) (C)C[1]

Physicochemical Properties:



A summary of the key physicochemical properties of **Probucol-13C3** and its unlabeled counterpart, Probucol, is presented in the table below for easy comparison.

Property	Probucol-13C3	Probucol	Reference(s)
IUPAC Name	2,6-di-tert-butyl-4-[2- (3,5-di-tert-butyl-4- hydroxyphenyl)sulfany I[1,3-13C3]propan-2- ylsulfanyl]phenol	2,6-ditert-butyl-4-[2- (3,5-ditert-butyl-4- hydroxyphenyl)sulfany lpropan-2- ylsulfanyl]phenol	[2]
Molecular Formula	(13C)3C28H48O2S2	C31H48O2S2	[3][4]
Molecular Weight	519.82 g/mol	516.8 g/mol	[2][3]
CAS Number	1173019-29-8	23288-49-5	[2][5]
Appearance	White to off-white powder/crystalline solid	White, odourless crystalline powder	[1][5][6]
Melting Point	Not explicitly available for 13C3 variant	125-128 °C	[2]
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.	Soluble in most organic solvents; sparingly soluble in aqueous solutions.	[3][6]
Storage Temperature	-20°C	Room temperature or as specified	[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Probucol-13C3**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:



While specific high-resolution spectra for **Probucol-13C3** are not readily available in the public domain, the expected 1H and 13C NMR spectra would be very similar to that of unlabeled Probucol, with the key difference being the coupling patterns and chemical shifts of the atoms in and near the 13C-labeled isopropylidene group.

- 1H NMR: The proton signals of the methyl groups on the isopropylidene bridge would appear as doublets due to coupling with the adjacent 13C atoms.
- 13C NMR: The signals for the three carbon atoms of the isopropylidene bridge would be significantly enhanced and would exhibit 13C-13C coupling if the labeling pattern allows.

Mass Spectrometry (MS):

Mass spectrometry is a key analytical technique for confirming the identity and isotopic enrichment of **Probucol-13C3**.

- Mass Shift: The molecular ion peak of **Probucol-13C3** will be observed at an m/z value that is 3 units higher than that of unlabeled Probucol (M+3)[1].
- Fragmentation Pattern: The fragmentation of Probucol in mass spectrometry typically involves cleavage of the C-S bonds. A key fragment ion for unlabeled Probucol is observed at m/z 236.1[2][7]. For **Probucol-13C3**, the corresponding fragment containing the labeled isopropylidene group would be expected at a higher m/z value.

Experimental Protocols

1. Synthesis and Purification of Probucol:

While a specific protocol for **Probucol-13C3** is proprietary to manufacturers, a general synthesis method for unlabeled Probucol is described in the literature. This can be adapted for the synthesis of the labeled compound by using a 13C-labeled acetone or a related precursor.

Reaction: A common synthesis route involves the reaction of 2,6-di-tert-butyl-4-mercaptophenol with a suitable three-carbon linker under catalytic conditions[8]. For Probucol-13C3, [1,2,3-13C3]acetone would be the logical labeled precursor.



- Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield the final product with high purity[8].
- 2. Quantification of Probucol in Biological Samples by HPLC-MS/MS:

This protocol is adapted from a validated method for the determination of Probucol in human plasma and is suitable for pharmacokinetic studies using **Probucol-13C3** as an internal standard or as the analyte itself[2][7].

- Sample Preparation:
 - To a plasma sample, add an internal standard (e.g., a deuterated analog of Probucol or another suitable compound).
 - Perform liquid-liquid extraction with a mixture of ethyl ether and dichloromethane (1:1, v/v).
 - Vortex and centrifuge the sample.
 - Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Column: Ultimate CN column (50 mm x 4.6 mm, 5 μm) or equivalent.
 - Mobile Phase: Acetonitrile:water:ammonia water (97:3:0.05), with pH adjusted to 7.2 with formic acid.
 - Flow Rate: As optimized for the specific column and system.
- Mass Spectrometric Detection:
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Probucol: m/z 515.5 → 236.1
 - **Probucol-13C3**: m/z 518.5 → 236.1 (or other appropriate fragment)



Biological Activity and Signaling Pathways

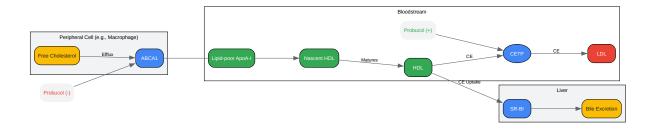
Probucol exerts its biological effects primarily through its potent antioxidant properties and its influence on cholesterol metabolism and transport.

1. Reverse Cholesterol Transport Pathway:

Probucol modulates reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. It influences several key proteins in this pathway:

- ABCA1 (ATP-binding cassette transporter A1): Probucol has been shown to inhibit ABCA1-mediated cholesterol efflux from cells to lipid-poor apolipoproteins[5]. This may contribute to the observed decrease in high-density lipoprotein (HDL) cholesterol levels in patients treated with Probucol.
- CETP (Cholesteryl Ester Transfer Protein): Probucol increases the activity of CETP, which facilitates the transfer of cholesteryl esters from HDL to very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL)[9].
- SR-BI (Scavenger Receptor Class B Type I): Probucol can enhance the hepatic expression
 of SR-BI, a receptor that mediates the selective uptake of cholesteryl esters from HDL into
 the liver.





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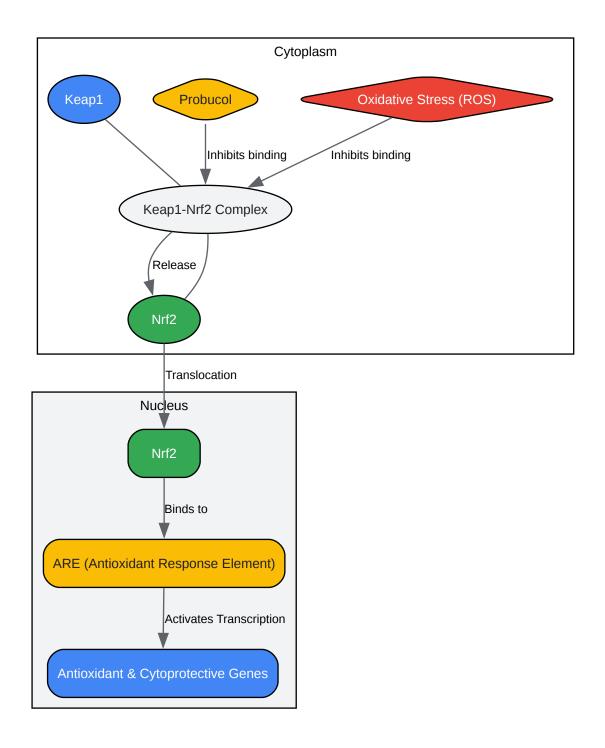
Caption: Probucol's modulation of the reverse cholesterol transport pathway.

2. Keap1/Nrf2 Antioxidant Signaling Pathway:

Probucol is a potent antioxidant that can activate the Keap1/Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.

- Mechanism: Under normal conditions, the transcription factor Nrf2 is kept inactive in the
 cytoplasm by binding to Keap1. Oxidative stress or the presence of activators like Probucol
 disrupts this interaction, allowing Nrf2 to translocate to the nucleus.
- Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein synthesis. This enhances the cell's capacity to neutralize reactive oxygen species (ROS).





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Caption: Activation of the Keap1/Nrf2 antioxidant pathway by Probucol.

Experimental Workflow: Metabolic Flux Analysis



Probucol-13C3 is an ideal tracer for use in metabolic flux analysis (MFA) studies to investigate the metabolic fate of the drug itself and its impact on cellular metabolism.

Objective: To quantify the intracellular metabolic flux distribution in a cell line (e.g., cancer cells) in the presence of **Probucol-13C3**.



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Caption: A typical experimental workflow for metabolic flux analysis using **Probucol-13C3**.

Conclusion

Probucol-13C3 is a powerful research tool for scientists and drug development professionals. Its well-defined chemical structure and properties, combined with its utility as a stable isotope tracer, enable detailed investigations into its pharmacokinetics, metabolism, and mechanisms of action. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting studies involving this important compound. Further research utilizing **Probucol-13C3** will undoubtedly continue to unravel the complexities of its biological effects and potential therapeutic applications.

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